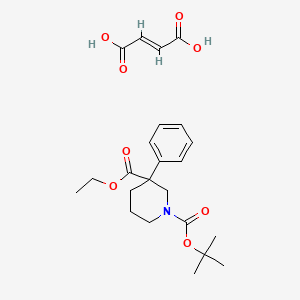
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone
Overview
Description
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone, also known as ADAPT, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ADAPT is a small molecule that has shown promise in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cellular signaling pathways. 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. By inhibiting these enzymes, 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone may alter cellular signaling pathways and affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone can inhibit the growth of cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone can reduce tumor growth in animal models of cancer. 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and can be used to study cellular processes. 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone is also stable and can be stored for long periods of time. However, there are also limitations to using 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone in lab experiments. It can be toxic to cells at high concentrations, and its effects may be influenced by the specific cell type and experimental conditions.
Future Directions
There are several future directions for research on 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone. One area of research is the development of new drug candidates based on 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone. 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has shown promise as a lead compound for developing new drugs for cancer and other diseases. Another area of research is the study of the mechanisms of action of 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone. Further research is needed to fully understand how 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone interacts with cellular signaling pathways and to identify its molecular targets. Finally, 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone could be used to study the effects of drugs on cellular signaling pathways and to develop new drug targets.
Scientific Research Applications
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has shown potential applications in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. In biochemistry, 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has been used to study protein-ligand interactions and to develop new drug candidates. In pharmacology, 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has been used to study the effects of drugs on cellular signaling pathways and to develop new drug targets. In neuroscience, 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has been used to study the mechanisms of action of neurotransmitters and to develop new treatments for neurological disorders.
properties
IUPAC Name |
1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYPGVRXKMHOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene](/img/structure/B3040394.png)

![2-Chloro-1-(2-{2-[3,5-di(trifluoromethyl)anilino]ethyl}piperidino)ethan-1-one](/img/structure/B3040396.png)
![1,1,1-Trifluoro-4-[(1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3040398.png)

